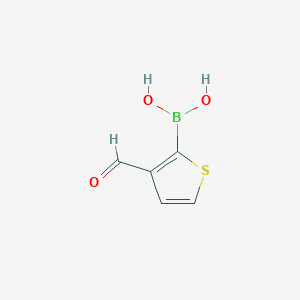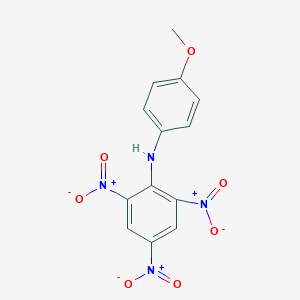
N-(4-methoxyphenyl)-2,4,6-trinitroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxyphenyl)-2,4,6-trinitroaniline, commonly known as MeOTAD, is an organic compound that has gained significant attention in scientific research due to its unique properties. MeOTAD is a yellow crystalline powder that is soluble in organic solvents such as chloroform and dichloromethane. It has a molecular weight of 308.24 g/mol and a melting point of 156-158 °C.
作用機序
MeOTAD acts as a hole-transport material by accepting holes from the active layer of the device and transporting them to the electrode. The mechanism of hole transport in MeOTAD has been attributed to the formation of a charge-transfer complex between MeOTAD and the active layer. This complex facilitates the transfer of holes from the active layer to MeOTAD, resulting in efficient charge transport.
生化学的および生理学的効果
MeOTAD has not been extensively studied for its biochemical and physiological effects. However, studies have shown that MeOTAD is not toxic to human cells and does not cause any significant adverse effects.
実験室実験の利点と制限
MeOTAD has several advantages as a hole-transport material, including its high hole mobility, good stability, and compatibility with various active layers. However, MeOTAD is relatively expensive compared to other hole-transport materials and requires careful handling due to its sensitivity to air and moisture.
将来の方向性
There are several future directions for research on MeOTAD, including:
1. Developing new synthesis methods to improve the yield and purity of MeOTAD.
2. Studying the mechanism of charge transport in MeOTAD to gain a better understanding of its properties.
3. Investigating the use of MeOTAD in other optoelectronic devices, such as organic field-effect transistors and electrochromic devices.
4. Improving the stability and efficiency of perovskite solar cells by optimizing the use of MeOTAD as a hole-transport material.
5. Developing new derivatives of MeOTAD with improved properties for use in optoelectronic devices.
In conclusion, MeOTAD is a promising material for use in optoelectronic devices due to its excellent charge-transport properties. Further research is needed to fully understand its properties and potential applications.
合成法
MeOTAD can be synthesized through various methods, including the reaction of 4-methoxyaniline with 2,4,6-trinitrobenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride. Another method involves the reaction of 4-methoxyaniline with 2,4,6-trinitrochlorobenzene in the presence of a base such as potassium carbonate. Both methods have been reported to yield MeOTAD with high purity and yield.
科学的研究の応用
MeOTAD has been extensively studied in the field of organic electronics due to its excellent charge-transport properties. It has been used as a hole-transport material in perovskite solar cells, organic light-emitting diodes, and other optoelectronic devices. MeOTAD has also been investigated as a sensitizer in dye-sensitized solar cells, where it has shown promising results.
特性
CAS番号 |
16552-39-9 |
|---|---|
製品名 |
N-(4-methoxyphenyl)-2,4,6-trinitroaniline |
分子式 |
C13H10N4O7 |
分子量 |
334.24 g/mol |
IUPAC名 |
N-(4-methoxyphenyl)-2,4,6-trinitroaniline |
InChI |
InChI=1S/C13H10N4O7/c1-24-10-4-2-8(3-5-10)14-13-11(16(20)21)6-9(15(18)19)7-12(13)17(22)23/h2-7,14H,1H3 |
InChIキー |
AUASAZDUSWQUKB-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
正規SMILES |
COC1=CC=C(C=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



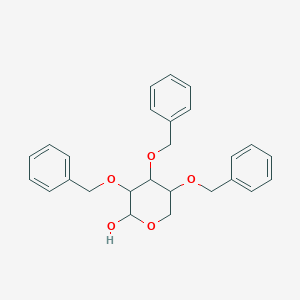
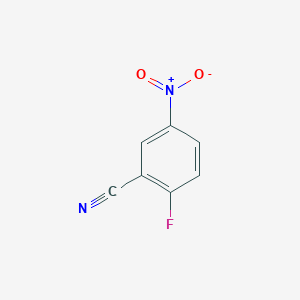
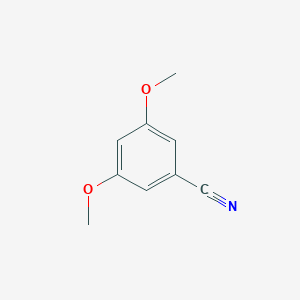
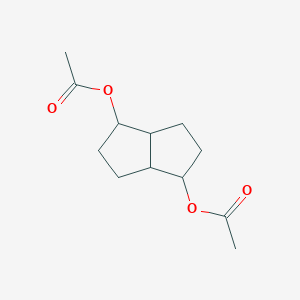
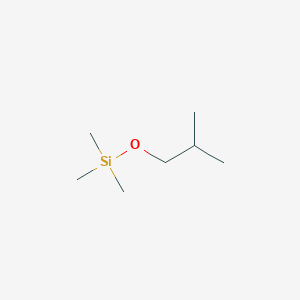
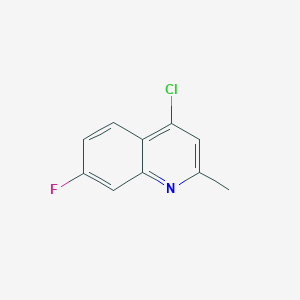
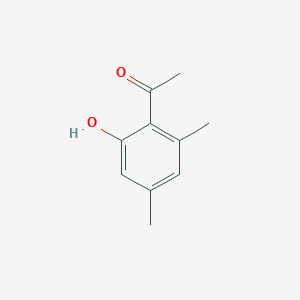
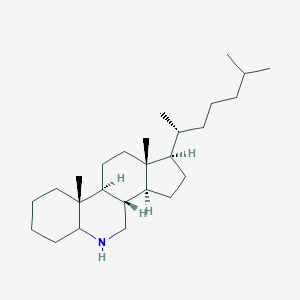
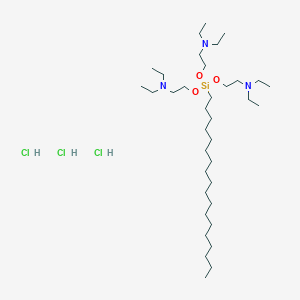
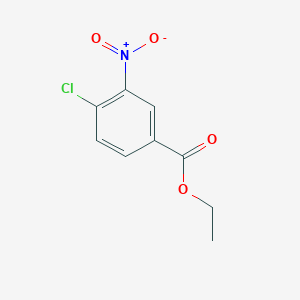
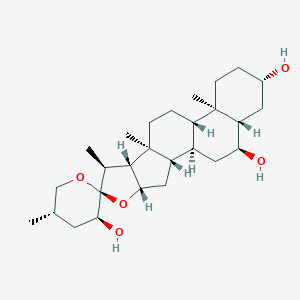
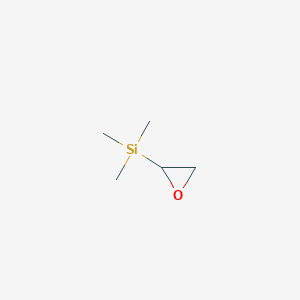
![Acetamide, N-[4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl]-](/img/structure/B100152.png)
